Propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of esters, characterized by the presence of a propanoic acid moiety linked to a benzopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. One common method includes the activation of the carboxylic acid group using a coupling reagent such as N,N’-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), followed by the addition of methanol to form the ester linkage.
Activation of Carboxylic Acid: The carboxylic acid is activated using CDI or DCC in an anhydrous solvent like dichloromethane.
Esterification: Methanol is added to the activated carboxylic acid, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to complete the esterification process.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., basic or acidic environments).
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or partially reduced intermediates.
Substitution: Various substituted esters or benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound’s chromene moiety is of particular interest due to its presence in many bioactive natural products. It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine
The compound is investigated for its potential therapeutic applications. The chromene structure is a common motif in many pharmacologically active compounds, making this ester a valuable candidate for drug development and medicinal chemistry studies.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals, dyes, and polymers. Its photoactive properties make it suitable for applications in materials science and photochemistry.
Wirkmechanismus
The mechanism by which propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester exerts its effects is largely dependent on its interaction with molecular targets. The chromene moiety can interact with various enzymes and receptors, modulating biological pathways. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by interacting with specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A structurally similar compound with a benzopyran ring, known for its anticoagulant properties.
Chromone: Another benzopyran derivative with diverse biological activities.
Flavonoids: A large class of naturally occurring compounds with a benzopyran core, known for their antioxidant and anti-inflammatory properties.
Uniqueness
Propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester is unique due to its specific ester linkage and the presence of a propanoic acid moiety. This structural feature distinguishes it from other benzopyran derivatives and contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1152556-16-5 |
---|---|
Molekularformel |
C14H14O5 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
methyl 3-(4-methyl-2-oxochromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C14H14O5/c1-9-7-14(16)19-12-8-10(3-4-11(9)12)18-6-5-13(15)17-2/h3-4,7-8H,5-6H2,1-2H3 |
InChI-Schlüssel |
FDBSYVMRWHTWCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.